Bienvenue dans la boutique en ligne BenchChem!

4-(6-Bromo-4-phenylquinolin-2-yl)phenol

COX-2 inhibition anti-inflammatory phenyl quinoline phenol

4-(6-Bromo-4-phenylquinolin-2-yl)phenol (CAS No. 202192-66-3) is a brominated quinoline derivative within the substituted 2-(4-phenylquinolin-2-yl)phenol (PQPD) chemotype.

Molecular Formula C21H14BrNO
Molecular Weight 376.253
CAS No. 202192-66-3
Cat. No. B2630482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-4-phenylquinolin-2-yl)phenol
CAS202192-66-3
Molecular FormulaC21H14BrNO
Molecular Weight376.253
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)O
InChIInChI=1S/C21H14BrNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H
InChIKeyIHSQDMJPNGOVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-4-phenylquinolin-2-yl)phenol (CAS 202192-66-3): A Bromo-Substituted Quinoline-Phenol Hybrid for Pharmaceutical Research and Advanced Synthesis


4-(6-Bromo-4-phenylquinolin-2-yl)phenol (CAS No. 202192-66-3) is a brominated quinoline derivative within the substituted 2-(4-phenylquinolin-2-yl)phenol (PQPD) chemotype [1]. Carrying a bromine atom at the 6-position of the quinoline core, a phenyl ring at C4, and a 4-hydroxyphenyl group at C2, this compound is actively investigated as a scaffold for phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2) inhibitors, as well as an intermediate in the preparation of HCV protease inhibitors [1][2]. Commercially sourced material typically meets a minimum purity specification of 95% .

4-(6-Bromo-4-phenylquinolin-2-yl)phenol: Why In-Class Substitution Fails Without Quantitative Validation


Within the 2-(4-phenylquinolin-2-yl)phenol (PQPD) series, even minor substituent permutations translate into widely divergent pharmacodynamic outputs. Published PI3K and COX-2 inhibition panels demonstrate that changing the substitution pattern (R1/R2 identity) can shift IC50 values by >2 orders of magnitude, with some derivatives being inactive (IC50 >5 µM) while others achieve sub-micromolar potency [1][2]. Moreover, the presence of a bromine at the quinoline C6 position can reduce antiviral efficacy against drug-resistant HIV-1 integrase mutants compared to the 8-bromo positional isomer [3]. Consequently, procurement decisions cannot rely on the quinoline class alone; quantitative target-specific data are essential to select the correct derivative for a given pharmacological or synthetic objective [1][2][3].

4-(6-Bromo-4-phenylquinolin-2-yl)phenol — Quantitative Differentiation vs. Closest Analogs


COX-2 Enzyme Inhibition: Rank-Order Potency Differentiation with Substituted 4-Bromo Analog (Compound 4j)

In a panel of twelve 2-(4-phenylquinolin-2-yl)phenol derivatives (4a–l), the derivative carrying a 4-Br substituent on the phenyl ring (compound 4j) demonstrated a COX-2 IC50 of 0.102 µM [1]. This potency is intermediate between the most active analogue 4h (IC50 0.026 µM) and less potent derivatives 4f (IC50 0.064 µM) and 4i (IC50 0.484 µg/mL) [1]. The 4-bromo substitution therefore offers a distinct potency window that may be advantageous when balancing COX-2 selectivity against related off-targets [1].

COX-2 inhibition anti-inflammatory phenyl quinoline phenol

PI3K p110α Inhibitory Activity: Comparative IC50 Values Across the PQPD Series

In a PI3K p110α competitive ELISA, the 4-Br-substituted PQPD (compound 4j) achieved an IC50 <1.0 µM, placing it in the active range of the series where the most potent derivatives (4a, 4b, 4f–h) reached IC50 ≥0.05 µM, while compounds 4c, 4d, and 4k were essentially inactive (IC50 >5 µM) [1]. Against the MCF-7 breast cancer cell line, compound 4j showed 70.06% inhibition at tested concentrations, with an IC50 of 1.981 µM, comparable to doxorubicin (IC50 1.812 µM, 72% inhibition) [1].

PI3K inhibition anticancer phenyl quinoline phenol

HCV Protease Inhibitor Intermediate Utility: Defined Role in Patent-Protected Synthesis Pathways

Bromo-substituted quinolines bearing an aryl group at the 2-position are explicitly claimed as key intermediates in the synthesis of HCV protease inhibitors under US Patent US8633320 (Boehringer Ingelheim) [1]. The synthetic methodology disclosed therein—involving Suzuki coupling of 8-bromo-2,4-dichloro-7-alkoxy quinoline with aryl boronic acids—directly accommodates the structural framework of 4-(6-bromo-4-phenylquinolin-2-yl)phenol, establishing its utility in generating patent-relevant HCV-targeting agents [1].

HCV protease inhibitor synthetic intermediate bromo-substituted quinoline

Commercial Purity Specification: Minimum 95% Purity Ensures Reproducible Research Outcomes

Commercially available 4-(6-Bromo-4-phenylquinolin-2-yl)phenol (AKSci 4025CG) is supplied with a minimum purity specification of 95% . This established quality benchmark reduces batch-to-batch variability in biological assays and synthetic applications, distinguishing it from custom-synthesized or lower-purity alternatives that lack defined quality parameters .

purity specification quality control procurement

Synthetic Diversification Potential: Bromine Substituent as a Cross-Coupling Handle for Library Synthesis

The C6-bromine substituent serves as a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling the generation of diverse compound libraries [1]. This contrasts with non-halogenated 4-phenylquinolin-2-yl phenols, which lack a direct coupling site at this position and require additional activation steps for functionalization [1]. The phenolic hydroxyl group at the 2-position further permits orthogonal derivatization via etherification or esterification, providing two independent modification vectors [1].

Suzuki coupling derivatization quinoline library

HIV-1 Integrase Allosteric Inhibition: Positional Bromine Effects on Drug-Resistant Mutant Potency

In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), 6-bromo substitution conferred improved antiviral properties against wild-type virus but exhibited a significant loss of potency against the ALLINI-resistant IN A128T mutant, whereas the 8-bromo positional isomer retained full effectiveness [1]. This differential susceptibility profile indicates that the 6-bromo substitution pattern may be preferentially suited for wild-type HIV-1 targeting or as a selectivity tool to probe IN mutant resistance mechanisms [1].

HIV-1 integrase ALLINI bromine positional effect

4-(6-Bromo-4-phenylquinolin-2-yl)phenol — Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization for Inflammatory Disease

The 4-Br derivative 4j's defined COX-2 IC50 of 0.102 µM [1] positions it as an intermediate-potency starting point for lead optimization programs targeting COX-2-driven inflammation. SAR teams can exploit the phenolic and bromine handles to modulate potency and isoform selectivity, supported by the in vivo safety data showing tolerability up to 100 µg/kg in the PQPD series [1].

PI3K-Targeted Anticancer Drug Discovery with Breast Cancer Focus

With PI3K p110α IC50 <1.0 µM and MCF-7 cell line activity comparable to doxorubicin [1], this compound serves as a validated starting scaffold for PI3K inhibitor programs. Its dual modification sites enable rapid generation of focused libraries to improve kinase selectivity and pharmacokinetic properties [1].

HCV Protease Inhibitor Intermediate in Patent-Protected Synthetic Pathways

As a bromo-substituted quinoline compatible with the Suzuki coupling methodology described in US8633320 [1], this compound is directly applicable for synthesizing HCV protease inhibitor candidates within protected intellectual property space. Procurement is justified for medicinal chemistry groups pursuing HCV antiviral development [1].

Chemical Biology Probe for HIV-1 Integrase Allosteric Resistance Mechanisms

The selective loss of 6-bromo potency against the ALLINI-resistant IN A128T mutant, contrasted with the retained activity of the 8-bromo isomer [1], makes this compound a precise chemical biology tool for dissecting resistance-conferring conformational changes in HIV-1 integrase, guiding the design of resistance-resilient ALLINIs [1].

Quote Request

Request a Quote for 4-(6-Bromo-4-phenylquinolin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.